molecular formula C7H8N4O B1436576 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 57121-52-5

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Katalognummer B1436576
CAS-Nummer: 57121-52-5
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: DMJHUIQXUFMHBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be privileged structures in medicinal chemistry and have been reported to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been extensively studied. Various synthetic strategies and approaches have been reported in the literature . For instance, a series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

  • Application Summary: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been reported in comprehensive data from 2017 to 2021 .
  • Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .
  • Results or Outcomes: The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

2. CDK2 Inhibition

  • Application Summary: This compound is used in the development of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

3. Synthesis of Pyrazolo[3,4-d]pyrimidine and Urea Hybrids

  • Application Summary: A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models .
  • Results or Outcomes: Among the synthesized compounds, compounds 28, 30, 33, 36, and 37 showed promising cytotoxicity against tested cancer cell lines .

4. Development of New Medicines

  • Application Summary: The compound is used in the identification of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold and its optimization to give compounds which showed efficacy when orally dosed in a mouse model of VL .
  • Results or Outcomes: The results showed efficacy when the compounds were orally dosed in a mouse model of VL .

5. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

  • Application Summary: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been reported in comprehensive data from 2017 to 2021 .
  • Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .
  • Results or Outcomes: The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

6. Development of New Medicines

  • Application Summary: The compound is used in the identification of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold and its optimization to give compounds which showed efficacy when orally dosed in a mouse model of VL .
  • Results or Outcomes: The results showed efficacy when the compounds were orally dosed in a mouse model of VL .

Zukünftige Richtungen

The future directions for the study of “1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” and related compounds could involve further exploration of their biological activities, optimization of their synthesis, and investigation of their mechanisms of action .

Eigenschaften

IUPAC Name

1,6-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)3-8-11(6)2/h3H,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHUIQXUFMHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319436
Record name 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

57121-52-5
Record name 57121-52-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Reactant of Route 3
Reactant of Route 3
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Reactant of Route 6
Reactant of Route 6
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.